Cas no 899947-41-2 (N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide)

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide structure
899947-41-2 structure
商品名:N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
CAS番号:899947-41-2
MF:C20H21N3O
メガワット:319.400244474411
CID:5488724

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide
    • N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
    • インチ: 1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24)
    • InChIKey: OVSWTDMSBBFVCZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NC2C3=C(N(CC)C=2)C=CC=C3)=O)C2=C(C=CC=C2)CCC1

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2740-0569-1mg
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0569-2mg
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2740-0569-2μmol
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2740-0569-10μmol
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2740-0569-5μmol
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2740-0569-10mg
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2740-0569-5mg
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2740-0569-3mg
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2740-0569-4mg
N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
899947-41-2 90%+
4mg
$66.0 2023-05-16

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide 関連文献

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamideに関する追加情報

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS No. 899947-41-2): An Overview of a Promising Compound in Medicinal Chemistry

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS No. 899947-41-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indole derivatives and is characterized by its complex molecular structure, which includes an indole ring and a tetrahydroquinoline moiety. The combination of these structural elements provides a foundation for exploring its biological activities and potential medicinal uses.

The indole ring is a fundamental structural motif found in numerous biologically active compounds, including many natural products and synthetic drugs. It is known for its diverse pharmacological properties, such as anti-inflammatory, antitumor, and neuroprotective effects. The tetrahydroquinoline moiety, on the other hand, is a versatile scaffold that has been extensively studied for its ability to modulate various biological targets. The presence of both these moieties in N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide suggests that it may possess a wide range of biological activities.

Recent research has focused on the potential therapeutic applications of N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and human colon cancer cells (HT-29). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

In addition to its antitumor properties, N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide has also been investigated for its neuroprotective effects. A study published in the European Journal of Pharmacology found that this compound exhibited neuroprotective activity in a model of Parkinson's disease. It was shown to reduce oxidative stress and prevent neuronal cell death in dopaminergic neurons. These findings suggest that N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide may have potential as a therapeutic agent for neurodegenerative disorders.

The pharmacokinetic properties of N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide have also been studied to evaluate its suitability as a drug candidate. Research has shown that this compound has favorable oral bioavailability and good plasma stability. These properties are crucial for ensuring that the compound can effectively reach its target tissues and exert its therapeutic effects. Furthermore, preliminary toxicity studies have indicated that N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide is well-tolerated at therapeutic doses.

Despite these promising findings, further research is needed to fully understand the potential of N-(1-ethyl-1H-indol-3-y l)- ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ N-(1-Ethyl-N'-Indolyl-Tetrahydroisoquinolinecarboxamides as therapeutic agents. Clinical trials are essential to evaluate the safety and efficacy of this compound in human subjects. Additionally, structure–activity relationship (SAR) studies are ongoing to optimize the chemical structure of N-(1-Ethyl-N'-Indolyl-Tetrahydroisoquinolinecarboxamides for improved potency and selectivity.

In conclusion, N-(1-Ethyl-N'-Indolyl-Tetrahydroisoquinolinecarboxamides (CAS No. 899947–4–2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research will continue to elucidate its mechanisms of action and explore its full potential as a novel therapeutic agent.

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